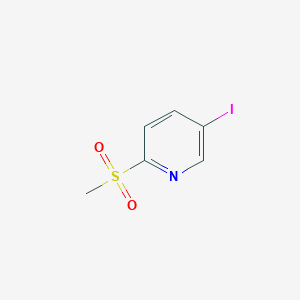

2-Methanesulfonyl-5-iodo-pyridine

Description

2-Methanesulfonyl-5-iodo-pyridine is a pyridine derivative featuring a methanesulfonyl (-SO₂CH₃) group at the 2-position and an iodine atom at the 5-position. The methanesulfonyl group is a strong electron-withdrawing substituent, which significantly alters the electronic properties of the pyridine ring, enhancing its electrophilicity and directing reactivity in cross-coupling reactions. The iodine atom, a halogen with high polarizability, facilitates participation in halogen bonding and serves as a reactive site for transition metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) . This compound is primarily utilized in pharmaceutical and agrochemical synthesis as a versatile intermediate, enabling the construction of complex heterocyclic frameworks .

Properties

Molecular Formula |

C6H6INO2S |

|---|---|

Molecular Weight |

283.09 g/mol |

IUPAC Name |

5-iodo-2-methylsulfonylpyridine |

InChI |

InChI=1S/C6H6INO2S/c1-11(9,10)6-3-2-5(7)4-8-6/h2-4H,1H3 |

InChI Key |

DJUODAQNJKCYDC-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=C1)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares key physicochemical properties of 2-Methanesulfonyl-5-iodo-pyridine with analogs featuring different substituents:

<sup>*</sup>Log Kow (octanol-water partition coefficient) estimated using EPI Suite or experimental data.

Key Observations :

- Electron-withdrawing vs. donating groups : The methanesulfonyl group in this compound creates a more electron-deficient ring compared to methylthio (-SMe) or alkyl substituents, enhancing its reactivity toward nucleophilic aromatic substitution .

- Halogen effects : The iodine atom confers distinct advantages in coupling reactions over fluorine or hydrogen, such as improved oxidative addition with palladium catalysts .

Cross-Coupling Reactions

- This compound : The iodine atom enables efficient Suzuki-Miyaura coupling with boronic acids, analogous to boron-containing pyridine derivatives (e.g., 2-Methanesulfonyl-5-(pinacolatoboryl)pyridine) . The methanesulfonyl group stabilizes negative charge during transition states, facilitating regioselective coupling at the 5-position.

- Comparison with 2-Fluoro analogs : Fluorine’s smaller size and stronger C-F bond limit its utility in coupling reactions, making iodine-substituted derivatives more versatile .

Nucleophilic Aromatic Substitution

The electron-withdrawing methanesulfonyl group activates the pyridine ring for nucleophilic substitution. For example, it may undergo displacement with amines or alkoxides at the 2- or 6-positions, whereas alkyl-substituted pyridines (e.g., 5-Ethyl-2-Methylpyridine) lack such reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.